Pyrimidin-2-ylcyanamide
Overview
Description
Pyrimidin-2-ylcyanamide (P2C) is an organic compound belonging to the class of heterocyclic compounds. It is a small molecule that has been studied extensively for its potential applications in the fields of medicine and biochemistry. P2C is an important building block for many synthetic molecules, and its structure can be used to create novel compounds for drug development. P2C has also shown promise in the fields of biological research, where it has been used to create novel biocatalysts and to study the effects of small molecules on biological systems.
Scientific Research Applications
1. Anti-Fibrosis Activity
Pyrimidin-2-yl derivatives have shown promise in anti-fibrotic activities. Compounds with this structure were synthesized and evaluated against rat hepatic stellate cells. Some of these compounds exhibited better anti-fibrotic activities than existing drugs, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).
2. Biological Activities
Pyrimidine derivatives are known to have a broad spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes synthesized demonstrated promising antioxidant activity in various in vitro assays (Rani et al., 2012).
3. Organic Synthesis
In organic chemistry, pyrimidin-2-yl derivatives are employed as directing groups in synthesis processes. For instance, they are used in Pd-catalyzed direct C2-acylation and diacylation of indoles, demonstrating their utility in the synthesis of complex organic compounds (Kumar & Sekar, 2015).
4. Cancer Research
Pyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinase-2 (CDK2), a key protein in cell cycle regulation, suggesting their potential application in cancer treatment (Wang et al., 2004).
5. Anticancer and Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives have shown strong anticancer activity against various cancer cell lines. These compounds also exhibited kinase inhibitory activity, suggesting their potential as multi-targeted kinase inhibitors for cancer therapy (Elzahabi et al., 2018).
6. Photophysical Properties and Applications
Pyrimidine-phthalimide derivatives display solid-state fluorescence emission and positive solvatochromism, indicating potential applications in photophysical studies and pH-sensing (Yan et al., 2017).
7. Potential Drug Design Applications
Pyrimidine derivatives have been identified as potential antagonists for certain receptors, suggesting their use in drug design for conditions like osteoporosis (Coleman et al., 2004).
8. COVID-19 Research
In the context of the COVID-19 pandemic, pyrimidine derivatives have been explored as potential inhibitors of virus-host interactions, particularly targeting the spike glycoprotein of SARS-CoV-2 (Rane et al., 2020).
9. Environmental Applications
Studies have investigated the degradation of pyrimidine-based herbicides in environmental conditions, contributing to the understanding of their environmental impact (Kim et al., 2003).
10. Antimalarial Drug Design
Pyrimidine metabolism is a target for antimalarial drug design. Studies on dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, have led to the development of inhibitors with antimalarial activity (Whittingham et al., 2005).
11. Sensor Development
Pyrimidine derivatives have been used to develop chemosensors for detecting ions like Hg2+ in aqueous media, indicating their applicability in sensor technology (Goswami et al., 2013).
12. Predicted Biological Activity Screening
Pyrimidine thiosulfonates have been subjected to predicted biological activity screening, showing low toxicity and a wide range of biological actions, including potential anticancer properties (Monka et al., 2020).
13. Anticancer Agent Synthesis
The synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents showcases the role of pyrimidine in the development of novel cancer treatments (Hosamani et al., 2015).
Mechanism of Action
Target of Action
Pyrimidin-2-ylcyanamide has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process vital for maintaining genome integrity . Overexpression of PLK4 has been observed in various types of cancers, making it a promising target for anticancer therapies .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway. This disruption can lead to abnormalities in cell division, potentially triggering programmed cell death (apoptosis) in cancer cells .
Pharmacokinetics
Related 2-aminopyrimidine derivatives have shown good plasma stability and liver microsomal stability . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of PLK4, leading to disrupted centriole duplication. This disruption can cause cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Safety and Hazards
properties
IUPAC Name |
pyrimidin-2-ylcyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-4-9-5-7-2-1-3-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYYOLGDWVJUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction described in the paper concerning pyrimidin-2-ylcyanamide?
A1: The paper details a novel synthetic route for producing this compound and 2-aminopyrimidine derivatives []. This is significant because these compounds are important building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding their formation mechanisms can open doors for creating new, potentially more efficient, synthetic strategies and exploring a wider range of substituted derivatives.
Q2: Can you elaborate on the specific role of dimethylamino-1-pyridyl-2-propenone in this synthesis?
A2: Dimethylamino-1-pyridyl-2-propenone acts as a crucial reactant alongside cyanamide and aniline derivatives in this synthesis []. While the abstract doesn't delve into the specifics of the reaction mechanism, it likely acts as an electrophile, reacting with the aniline derivative to form an intermediate which subsequently cyclizes in the presence of cyanamide to yield the final this compound product. Further investigation into the full publication would be needed to confirm the mechanistic details.
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